molecular formula C9H8BrFO B2455177 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane CAS No. 1545775-87-8

2-(4-Bromo-2-fluorophenyl)-2-methyloxirane

Cat. No.: B2455177
CAS No.: 1545775-87-8
M. Wt: 231.064
InChI Key: UGYYDBPQIHIIGY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, along with a methyloxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane typically involves the reaction of 4-bromo-2-fluorophenyl derivatives with epoxide precursors under specific conditions. One common method involves the use of 4-bromo-2-fluorophenyl magnesium bromide, which reacts with an epoxide precursor in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2-methyloxirane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of different products.

    Addition Reactions: The compound can undergo addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the oxirane ring.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the oxirane ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted phenyl derivatives, while oxidation and reduction can result in the formation of diols or alcohols.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2-methyloxirane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific enzymes and pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromo-2-fluorophenylacetic acid

Uniqueness

2-(4-Bromo-2-fluorophenyl)-2-methyloxirane is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with the reactive oxirane group

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYYDBPQIHIIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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